molecular formula C11H11BrN2O B12972198 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B12972198
M. Wt: 267.12 g/mol
InChI Key: JFBNCXPMUOIDFO-UHFFFAOYSA-N
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Description

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H11BrN2O It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 6th position, an isopropyl group at the 1st position, and a carbaldehyde group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine followed by formylation to introduce the carbaldehyde group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

    Reduction: 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its binding affinity and reactivity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The isopropyl group enhances its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.

    6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.

    1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Lacks the bromine atom.

Uniqueness

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to the combination of its bromine atom, isopropyl group, and aldehyde functionality. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

6-bromo-1-propan-2-ylpyrrolo[3,2-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11BrN2O/c1-7(2)14-5-8(6-15)9-4-13-11(12)3-10(9)14/h3-7H,1-2H3

InChI Key

JFBNCXPMUOIDFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CN=C(C=C21)Br)C=O

Origin of Product

United States

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